molecular formula C16H20N4O3S2 B3006897 3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 1031202-04-6

3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B3006897
CAS No.: 1031202-04-6
M. Wt: 380.48
InChI Key: VQXNKUVGUQGRGQ-UHFFFAOYSA-N
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Description

3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H20N4O3S2 and its molecular weight is 380.48. The purity is usually 95%.
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Scientific Research Applications

Molecular Tautomeric Behavior Studies

Sulfonamide derivatives like 3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide are integral in bioorganics and medicinal chemistry due to their complex molecular behaviors, including tautomeric forms which significantly affect their pharmaceutical and biological activities. Research employing infrared and nuclear magnetic resonance spectroscopic methods has tried to identify the possible tautomeric forms of similar molecules, revealing that these compounds can exhibit both amino and imino conformers, depending on their state (solid or liquid) and environment (Erturk et al., 2016).

Antiviral Applications

Structural analogs of this compound have been studied for their antiviral properties, particularly against cytomegalovirus (CMV). These compounds demonstrate a unique mode of action by inhibiting viral DNA maturation without affecting viral DNA synthesis, transcription, and translation, highlighting their potential as selective antiviral agents (Buerger et al., 2001).

Inhibition of Tumor-Associated Isozymes

Studies on sulfonamides, including those with structures similar to this compound, have shown significant inhibitory effects on tumor-associated isozymes like carbonic anhydrase IX. These findings suggest potential applications in designing potent and selective inhibitors for therapeutic use in cancer treatment (Ilies et al., 2003).

Herbicidal Activities

Compounds structurally related to this compound have been explored for their herbicidal potential. Research into sulfonylureas bearing the 1,3,4-thiadiazole moiety has led to the discovery of compounds with significant herbicidal activities, comparable to established herbicides, indicating their utility in agricultural applications (Song et al., 2013).

Antiglaucoma Applications

Sulfonamide derivatives, including those related to this compound, have been investigated for their potential as topical antiglaucoma agents. These compounds have shown low nanomolar affinity for carbonic anhydrase isozymes and demonstrated efficacy as antiglaucoma agents in normotensive rabbits, with some derivatives outperforming standard drugs like dorzolamide and brinzolamide (Casini et al., 2003).

Properties

IUPAC Name

3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c1-12(2)15-19-20-16(24-15)18-14(21)8-10-17-25(22,23)11-9-13-6-4-3-5-7-13/h3-7,9,11-12,17H,8,10H2,1-2H3,(H,18,20,21)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXNKUVGUQGRGQ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN=C(S1)NC(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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